3-Cyclopentyl-1,3-dihydroindole-2-thione
Description
3-Cyclopentyl-1,3-dihydroindole-2-thione is a sulfur-containing heterocyclic compound characterized by a dihydroindole core with a thione (C=S) group at position 2 and a cyclopentyl substituent at position 3. The cyclopentyl group introduces steric bulk and electron-donating effects, which may influence both chemical behavior and biological interactions. Applications likely span pharmaceutical intermediates or materials science, given the relevance of thiones in catalysis, ligand design, and bioactivity.
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
3-cyclopentyl-1,3-dihydroindole-2-thione |
InChI |
InChI=1S/C13H15NS/c15-13-12(9-5-1-2-6-9)10-7-3-4-8-11(10)14-13/h3-4,7-9,12H,1-2,5-6H2,(H,14,15) |
InChI Key |
UGTGFCFXKDSUOH-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2C3=CC=CC=C3NC2=S |
Canonical SMILES |
C1CCC(C1)C2C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Fluoro-1,3-dihydroindole-2-thione (C₈H₆FNS)
- Structural Differences : Replaces the cyclopentyl group with a fluorine atom at position 5.
- Applications : Fluorinated heterocycles are common in drug discovery due to improved metabolic stability and membrane permeability .
Heterocyclic Derivatives with Cyclopentyl Substituents
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (C₁₀H₁₄N₂O₃)
- Core Variation: Replaces the dihydroindole-thione with an oxadiazole ring, a nitrogen-oxygen heterocycle known for metabolic stability.
- Substituent Impact : The cyclopentyl group here may improve lipophilicity, aiding in bioavailability. However, the oxadiazole’s electronic profile differs significantly from thiones, reducing sulfur-specific reactivity (e.g., thiol-disulfide exchange) .
Cyclopentadieno-1,3-dithiol-2-thione (C₅H₄S₃)
- Core Variation : Features a cyclopentadiene ring fused to a dithiol-thione system.
- Reactivity : Acts as a precursor for tetrathiafulvalenes and pseudoazulenes, highlighting sulfur’s role in redox-active materials. The absence of a nitrogen atom distinguishes its coordination chemistry from indole-thiones .
Reactivity and Functional Group Transformations
- Thione Reactivity : The C=S group in 3-cyclopentyl-1,3-dihydroindole-2-thione can undergo alkylation, oxidation, or coordination with transition metals. In contrast, isoindole-1,3-diones (e.g., 2-(cyclohex-2-enyloxy)-isoindole-1,3-dione) lack sulfur, favoring ketone-based reactions like nucleophilic additions .
Data Tables
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